m-PEG7-aldehyde
CAS No.: 1058691-77-2
Cat. No.: VC0536202
Molecular Formula: C16H32O8
Molecular Weight: 352.42
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1058691-77-2 |
---|---|
Molecular Formula | C16H32O8 |
Molecular Weight | 352.42 |
IUPAC Name | 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal |
Standard InChI | InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 |
Standard InChI Key | OFRPYQRIPDCCAA-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCC=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
m-PEG7-aldehyde is a methoxy polyethylene glycol derivative characterized by an aldehyde functional group at one terminus. This compound represents an important class of PEG reagents used in bioconjugation chemistry.
Basic Chemical Characteristics
The compound m-PEG7-aldehyde has the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 1058691-77-2 |
Molecular Formula | C₁₆H₃₂O₈ |
Molecular Weight | 352.42 g/mol |
MDL Number | MFCD28976707 |
The compound features a methoxy group at one end and an aldehyde functional group at the other, connected by seven ethylene glycol units .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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mPEG7-CHO
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MPEG7-ALD
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mPEG7-pAld
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MPEG7-CH2CH2CHO
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m-PEG9-aldehyde
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M-PEG6-aldehyde
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m-PEG6-CH2CH2CHO
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4,7,10,13,16,19,22-Heptaoxatricosanal
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3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal
This variety of names reflects both its structural features and commercial branding by different suppliers.
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of m-PEG7-aldehyde typically follows methodologies developed for similar mPEG-aldehydes. A key synthetic pathway involves the conversion of mPEG-mesylate through substitution reactions with mono-alkoxides of symmetrical diols to produce hydroxyl-terminated polymers, which are subsequently converted to aldehydes through mild oxidation reactions .
This approach represents a significant advancement in PEG chemistry as it provides a straightforward method for creating these functional polymers with excellent yields. Prior to recent developments, the synthesis of mPEG-aldehydes was complicated and often required highly specific reagents and experimental conditions for each target compound .
Recent Advancements
Recent developments have simplified the synthesis of mPEG-aldehydes, making them more accessible for research and commercial applications. The key innovation involves a general method applicable across different PEG chain lengths, providing a more efficient route to these compounds .
The oxidation step in converting hydroxyl-terminated PEGs to aldehydes now typically employs milder conditions than traditional oxidation methods, preserving the integrity of the PEG chain while achieving high conversion rates .
Manufacturer | Product Number | Packaging | Price (USD) | Purity |
---|---|---|---|---|
TRC | P999633 | 5mg | $45 | Not specified |
TRC | P999633 | 50mg | $285 | Not specified |
BroadPharm | BP-22802 | 100mg | $270 | 95% |
BroadPharm | BP-22802 | 500mg | $600 | 95% |
Apolloscientific | BIPG1576 | 100mg | $526 | Not specified |
These price points reflect the specialized nature of the compound and the purification processes required to achieve research-grade quality.
Biological and Pharmaceutical Applications
Applications in Antibody-Drug Conjugate (ADC) Development
m-PEG7-aldehyde serves as a non-cleavable linker in antibody-drug conjugate (ADC) synthesis. ADCs consist of an antibody connected to a cytotoxic agent through a linker, allowing targeted delivery of therapeutic agents to specific cells .
The aldehydic functional group provides a reactive site for bioconjugation, enabling the attachment of antibodies through chemical reactions with amino groups typically found on protein surfaces. The non-cleavable nature of m-PEG7-aldehyde as an ADC linker means that the connection between the antibody and drug remains intact even under physiological conditions, which can be advantageous for certain therapeutic strategies .
Utilization in PROTAC Technology
m-PEG7-aldehyde also finds application as a PEG-based linker in Proteolysis Targeting Chimeras (PROTACs) synthesis. PROTACs represent an innovative approach to targeted protein degradation in which two different ligands are connected by a linker: one ligand targets the protein of interest while the other recruits an E3 ubiquitin ligase .
The structural properties of m-PEG7-aldehyde make it suitable for constructing PROTACs that can effectively bridge the target protein and the cellular machinery responsible for protein degradation. This application leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering potential therapeutic advantages over traditional inhibitor approaches .
Protein Modification and Bioconjugation
In research settings, m-PEG7-aldehyde can be used to study protein interactions and stability. Its ability to form stable conjugates with proteins makes it valuable for various bioconjugation applications.
The aldehyde group reacts selectively with hydrazide and aminooxy groups, allowing for controlled labeling and crosslinking of biomolecules. This reactivity profile enables researchers to create precisely modified proteins with altered pharmacokinetics, improved stability, or added functionality .
Chemical Reactivity and Behavior
Reaction Mechanisms
The aldehyde functional group in m-PEG7-aldehyde exhibits characteristic reactivity that makes it useful for bioconjugation. Key reactions include:
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Formation of hydrazones through reaction with hydrazides
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Creation of oximes through reaction with aminooxy compounds
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Reductive amination reactions with primary amines
These reactions proceed through nucleophilic addition to the carbonyl carbon, followed by subsequent transformations that depend on the specific reaction conditions and reagents.
Comparison with Other PEG Derivatives
m-PEG7-aldehyde represents one of several functionalized PEG derivatives used in bioconjugation chemistry. While the search results don't provide direct comparisons, we can infer that the aldehyde functionality offers certain advantages over other PEG derivatives like m-PEG7-COOH (carboxylic acid) for specific applications.
The carboxylic acid derivative (m-PEG7-COOH) typically requires activation before conjugation to amines, whereas aldehydes can react directly with certain nucleophiles or undergo reductive amination without prior activation . This reactivity difference makes each derivative suitable for different bioconjugation strategies.
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